Human Fatigue Reduction: Tauroxicum vs. Placebo in a Double-Blind Trial
In a double-blind clinical trial, Tauroxicum demonstrated a significantly higher response rate for increasing energy in patients with persistent fatigue compared to a placebo. The trial provides a direct head-to-head measurement of perceived physiological effect [1].
| Evidence Dimension | Rate of significant physiological effects (e.g., increased energy) |
|---|---|
| Target Compound Data | 92% of patients reported significant physiological effects |
| Comparator Or Baseline | 26% of patients reported significant physiological effects |
| Quantified Difference | Tauroxicum response rate was 66 percentage points higher than placebo |
| Conditions | Double-blind trial in patients with persistent fatigue; specific patient numbers and duration not detailed in the available source precis [1]. |
Why This Matters
This demonstrates a non-placebo, quantifiable effect on a primary endpoint (energy/fatigue) relevant to research on chronic fatigue conditions.
- [1] Taurox SB: A Balanced Immune System Leads to Increased Energy. (2009). supplements.50webs.com. (Citing a double-blind trial by David Riley, M.D.). View Source
